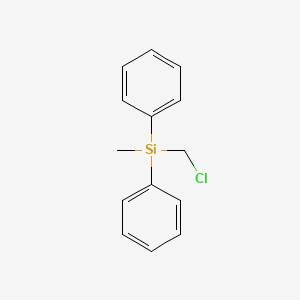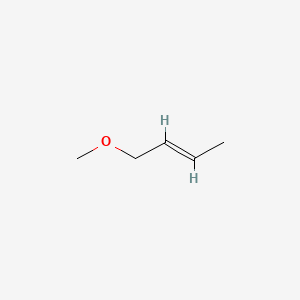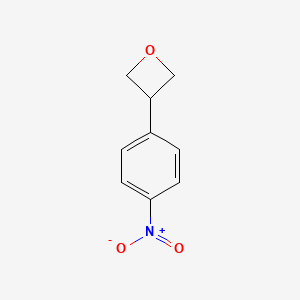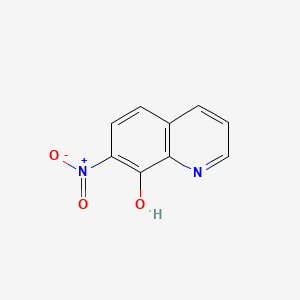
5-hydroxypentyl-trimethyl-silane
Overview
Description
5-Hydroxypentyl-trimethyl-silane: is an organic silicon compound with the molecular formula C8H20OSi 5-(Trimethylsilyl)-1-pentanol . This compound is characterized by a hydroxyl group attached to a pentyl chain, which is further bonded to a trimethylsilyl group. It appears as a colorless, transparent liquid with a boiling point of approximately 125°C and a density of about 0.79 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: silanization . A common preparation method involves the reaction of chlorosilane with ethanol to obtain hydroxysilane . The hydroxysilane is then reacted with pentanediol to generate 5-hydroxypentyl-trimethyl-silane .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale silanization processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypentyl-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
5-Hydroxypentyl-trimethyl-silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving the formation of carbon-silicon bonds.
Biology: The compound is utilized in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research into silicon-based drug delivery systems and the development of silicon-containing pharmaceuticals.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its ability to enhance surface properties and improve material performance
Mechanism of Action
The mechanism by which 5-hydroxypentyl-trimethyl-silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating specific reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments .
Comparison with Similar Compounds
- 5-(Trimethylsilyl)-1-pentanol
- Trimethylsilyl chloride
- Trimethylsilyl ethyl ether
Comparison: 5-Hydroxypentyl-trimethyl-silane is unique due to the presence of both a hydroxyl group and a trimethylsilyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. For example, trimethylsilyl chloride is primarily used as a silylating agent, while this compound can be used in both silylation and other organic transformations .
Properties
IUPAC Name |
5-trimethylsilylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIWWPQDXJYIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B3187883.png)
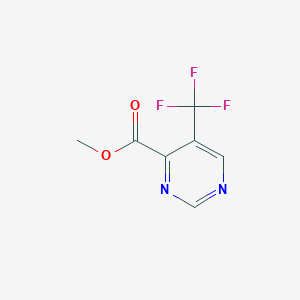
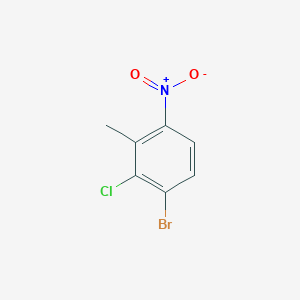
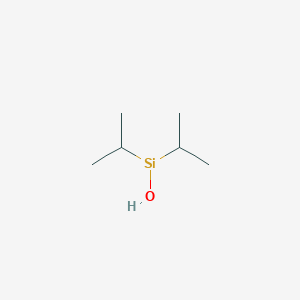


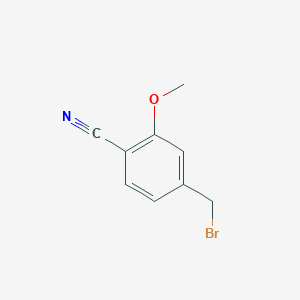
![Benzene, [(dichloromethylsilyl)methyl]-](/img/structure/B3187931.png)

